molecular formula C11H8N2O2 B1592218 Methyl 3-cyano-1H-indole-5-carboxylate CAS No. 194490-33-0

Methyl 3-cyano-1H-indole-5-carboxylate

Cat. No.: B1592218
CAS No.: 194490-33-0
M. Wt: 200.19 g/mol
InChI Key: PAFUKZMNTQWTPL-UHFFFAOYSA-N
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Description

Methyl 3-cyano-1H-indole-5-carboxylate is an indole derivative featuring a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 4. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their structural versatility and bioactivity. The cyano group, a strong electron-withdrawing substituent, enhances electrophilic reactivity and may influence binding interactions in biological systems. This compound’s molecular formula is C₁₁H₈N₂O₂ (calculated based on substituent positions), with a molecular weight of 200.19 g/mol.

Properties

IUPAC Name

methyl 3-cyano-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUKZMNTQWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598983
Record name Methyl 3-cyano-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-33-0
Record name Methyl 3-cyano-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common method is the cyclization of 2-aminobenzonitrile derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

Methyl 3-cyano-1H-indole-5-carboxylate has been studied extensively for its applications in various fields:

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing more complex indole derivatives that exhibit various biological activities. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and viral infections.

Research indicates that this compound possesses significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
  • Antiviral Properties: The compound has shown promise in inhibiting viral replication, particularly against Hepatitis C virus (HCV) and other RNA viruses. Its low cytotoxicity combined with high efficacy makes it suitable for antiviral drug development .
  • Anticancer Effects: this compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it modulates signaling pathways related to cell proliferation and survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it had an MIC value comparable to established antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Investigation into Antiviral Properties

Another investigation assessed several indole derivatives for their antiviral efficacy against HCV. This compound was found to inhibit viral replication effectively while exhibiting minimal cytotoxic effects on host cells, highlighting its therapeutic potential in antiviral drug development .

Mechanism of Action

The mechanism of action of Methyl 3-cyano-1H-indole-5-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, leading to various biological effects. The cyano and carboxylate groups further enhance its binding properties and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole derivatives allows for tailored applications. Below is a detailed comparison of Methyl 3-cyano-1H-indole-5-carboxylate with structurally related compounds:

Substituent Position and Functional Group Analysis

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CN (C3), -COOCH₃ (C5) C₁₁H₈N₂O₂ 200.19 High reactivity due to -CN; potential kinase inhibition
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate -CH₂OCH₃ (C3), -COOCH₃ (C5) C₁₂H₁₃NO₃ 219.24 Electron-donating -CH₂OCH₃ may improve solubility; intermediate in drug synthesis
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate -NH₂ (C5), -CH₃ (C3), -COOCH₃ (C2) C₁₁H₁₂N₂O₂ 204.23 Amino group enhances hydrogen bonding; antimicrobial applications
3-(Phenylselenyl)-1H-indole-5-carboxylate -SePh (C3), -COOCH₃ (C5) C₁₅H₁₁NO₂Se 310.21 Selenium moiety confers redox activity; explored in catalysis

Physicochemical Properties

  • Solubility: The cyano group in this compound reduces polarity compared to amino-substituted analogs (e.g., Methyl 5-amino-3-methyl-1H-indole-2-carboxylate), which exhibit higher water solubility .
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., -CN) often show higher melting points (>200°C observed in β-carboline analogs ).

Biological Activity

Methyl 3-cyano-1H-indole-5-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H8N2O2C_{11}H_{8}N_{2}O_{2}. The compound features a bicyclic structure characterized by an indole core with a cyano group at the 3-position and a methyl carboxylate group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system enhances binding affinity to these targets, influencing pathways related to cell signaling, metabolism, and gene expression. The presence of cyano and carboxylate groups further enhances its biological activity through:

  • Hydrogen Bonding: Facilitating interactions with protein targets.
  • π-π Stacking: Increasing affinity for aromatic residues in proteins.
  • Electrophilic Substitution: Allowing for modifications that can enhance potency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antiviral Activity

Indole derivatives, including this compound, have been investigated for their antiviral properties. They have shown promising results in inhibiting viral replication in various studies, particularly against Hepatitis C virus (HCV) and other RNA viruses. These compounds often exhibit low cytotoxicity while maintaining high efficacy against viral targets .

Anticancer Properties

The compound has also been studied for its anticancer potential. Its ability to induce apoptosis in cancer cells has been noted, along with mechanisms that involve the modulation of signaling pathways related to cell proliferation and survival. Research findings suggest that it may target specific cancer cell lines effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-cyano-1H-indole-4-carboxylateCyano at position 3, carboxylate at 4Moderate antimicrobial effects
Methyl 3-amino-1H-indole-2-carboxylateAmino group at position 3Enhanced anticancer activity
Indole-5-carboxylic acidLacks cyano groupLimited biological activity

This table illustrates how variations in functional groups influence the biological activities of indole derivatives.

Study on Antimicrobial Efficacy

In a recent study involving various synthesized indoles, this compound was tested against multiple bacterial strains. Results showed it had an MIC value comparable to established antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Investigation into Antiviral Properties

Another study assessed the antiviral efficacy of several indole derivatives against HCV. This compound was found to inhibit viral replication effectively while exhibiting minimal cytotoxic effects on host cells, highlighting its therapeutic potential in antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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